2,3,3',4'-Tetramethyl-1,1'-biphenyl
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Overview
Description
2,3,3’,4’-Tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H18. It is a derivative of biphenyl, where four methyl groups are substituted at the 2, 3, 3’, and 4’ positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4’-Tetramethyl-1,1’-biphenyl typically involves the alkylation of biphenyl with methyl groups. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent over-alkylation .
Industrial Production Methods
In an industrial setting, the production of 2,3,3’,4’-Tetramethyl-1,1’-biphenyl can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions ensures efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4’-Tetramethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the biphenyl structure into a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Saturated biphenyl derivatives.
Substitution: Nitro-biphenyls, halogenated biphenyls.
Scientific Research Applications
2,3,3’,4’-Tetramethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,3’,4’-Tetramethyl-1,1’-biphenyl involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetramethyl-1,1’-biphenyl: Another tetramethyl derivative of biphenyl with methyl groups at different positions.
3,3’,4,4’-Tetramethyl-1,1’-biphenyl: Similar structure but with methyl groups at the 3, 3’, 4, and 4’ positions.
2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Methyl groups at the 2, 2’, 6, and 6’ positions
Uniqueness
2,3,3’,4’-Tetramethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or structural characteristics are required .
Properties
CAS No. |
5006-39-3 |
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Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18/c1-11-8-9-15(10-13(11)3)16-7-5-6-12(2)14(16)4/h5-10H,1-4H3 |
InChI Key |
LRSDMTARWGKQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
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